N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromophenyl group attached to an indole moiety via an acetamide linkage, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromoaniline and indole-1-acetic acid.
Amidation Reaction: The 2-bromoaniline is reacted with indole-1-acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales, ensuring cost-effectiveness, safety, and environmental considerations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole moiety, to form different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Studying its interactions with biological targets and potential as a bioactive molecule.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Exploring its use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to biological effects. The bromophenyl group may enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide: Similar structure with a fluorine atom instead of bromine.
N-(2-methylphenyl)-2-(1H-indol-1-yl)acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and interactions with molecular targets. The bromine atom may also affect the compound’s physicochemical properties, such as solubility and stability.
Properties
Molecular Formula |
C16H13BrN2O |
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Molecular Weight |
329.19 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-indol-1-ylacetamide |
InChI |
InChI=1S/C16H13BrN2O/c17-13-6-2-3-7-14(13)18-16(20)11-19-10-9-12-5-1-4-8-15(12)19/h1-10H,11H2,(H,18,20) |
InChI Key |
KLXYLEXFDRCNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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